

Use of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate as a pharmaceutical intermediate

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Compound of Interest

Compound Name: *Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate*

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An In-Depth Guide to the Application of **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** in Pharmaceutical Synthesis

Introduction: Unveiling a Key Architectural Element in Modern Drug Development

In the landscape of pharmaceutical research and development, the efficiency and success of a drug's synthesis are often contingent on the strategic use of specialized building blocks known as pharmaceutical intermediates. **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** is a prime example of such a critical component. This bifunctional molecule, featuring a piperidine core, offers a unique combination of a protected amine and a reactive electrophilic center. The tert-butyloxycarbonyl (Boc) group provides a robust, yet readily removable, shield for the piperidine nitrogen, preventing its interference in desired reactions while enhancing solubility in common organic solvents. Concurrently, the bromomethyl group serves as a potent handle for introducing the piperidine scaffold into a larger molecular framework via nucleophilic substitution reactions.

This guide provides a detailed exploration of **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate**, offering insights into its synthesis, core applications, and detailed protocols for its use. It is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex pharmaceutical agents.

Compound Profile & Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The key attributes of **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** are summarized below.

Property	Value	Reference
CAS Number	193629-39-9 (racemic), 158406-99-6 ((S)-enantiomer)	[1][2]
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂	[2][3]
Molecular Weight	278.19 g/mol	[1][2]
Appearance	White to off-white solid or powder	[3][4]
Solubility	Soluble in organic solvents such as dichloromethane and DMSO.	[3][4]
Storage Conditions	Store in a cool, dry, well-ventilated area. Keep container sealed.	[5]

Core Application: A Cornerstone in the Synthesis of PARP Inhibitors

The most prominent application of **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[6][7] PARP enzymes are crucial for DNA repair, and their inhibition is a synthetic lethal strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[7][8]

Case Study: Synthesis of Niraparib

Niraparib (Zejula®) is an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[9][10] The synthesis of Niraparib

heavily relies on intermediates derived from the piperidine scaffold. Specifically, chiral versions of piperidine derivatives are crucial for the drug's efficacy.^[11]

The synthesis often involves coupling a piperidine-containing fragment with an indazole core. While **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** may not be directly used in the final coupling step of all published routes, its structural motif is central. It serves as a precursor or a key reagent in building the necessary piperidine-based intermediates for drugs like Niraparib.^{[9][10][11]} The bromomethyl group allows for alkylation of a suitable nucleophile on the partner molecule, forming a critical C-N or C-C bond that links the piperidine ring to the rest of the drug structure.

Scientific Rationale: The Chemistry Behind the Utility

The effectiveness of **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** as a pharmaceutical intermediate is rooted in fundamental principles of organic chemistry.

- **The Role of the Boc Protecting Group:** The piperidine nitrogen is a nucleophilic secondary amine. In a multi-step synthesis, this amine could react with electrophilic reagents intended for other parts of the molecule, leading to unwanted byproducts. The tert-butyloxycarbonyl (Boc) group acts as a protecting group. It temporarily converts the amine into a carbamate, which is significantly less nucleophilic and unreactive under many common reaction conditions (e.g., alkylations, amidations). The Boc group is stable but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) when its presence is no longer required, typically in the final stages of the synthesis.^[9]
- **Reactivity of the Bromomethyl Group:** The C-Br bond in the bromomethyl (-CH₂Br) group is polarized, making the carbon atom electrophilic. It is an excellent substrate for S_N2 (bimolecular nucleophilic substitution) reactions. A nucleophile, such as an amine, phenoxide, or enolate on another intermediate, can attack this carbon, displacing the bromide ion (a good leaving group) and forming a new, stable covalent bond. This reaction is a reliable and widely used method for connecting molecular fragments.
- **Stereochemical Importance:** For many drugs, including Niraparib, only one enantiomer (a specific 3D arrangement of atoms) exhibits the desired biological activity. Therefore, starting with an enantiomerically pure intermediate, such as (S)-**tert-Butyl 3-**

(bromomethyl)piperidine-1-carboxylate (CAS: 158406-99-6), is critical to ensure the final active pharmaceutical ingredient (API) has the correct stereochemistry.[\[1\]](#)

Logical relationship of the functional groups.

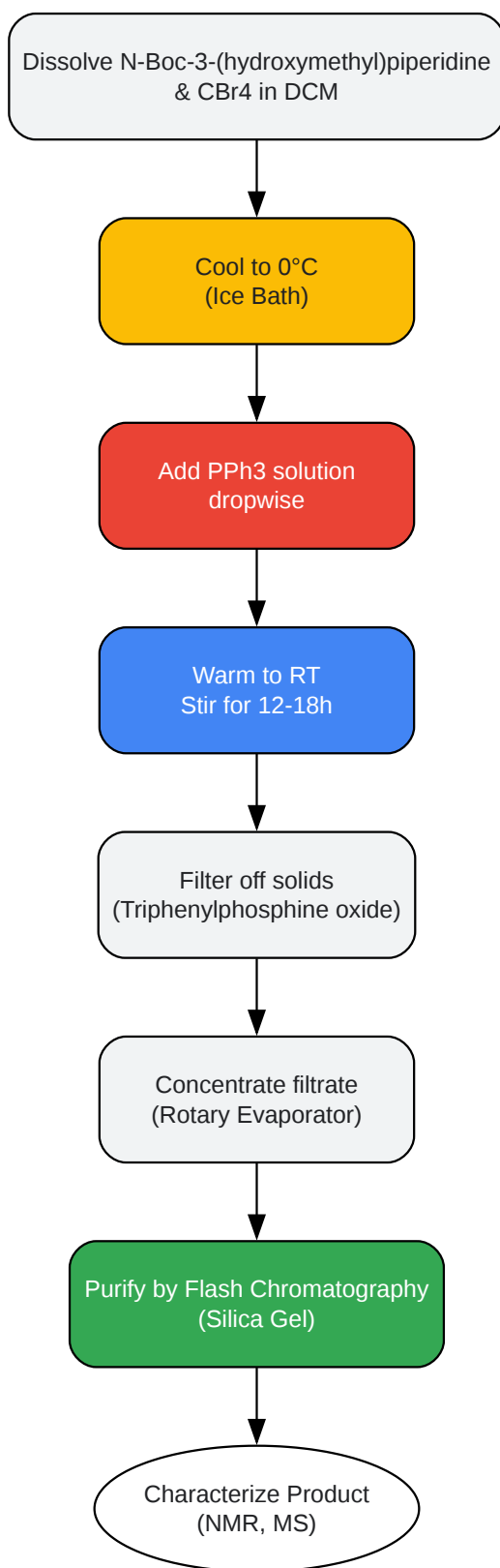
Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions, scale, and the nature of the substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

This protocol details the bromination of the corresponding alcohol precursor, a common method for synthesizing the title compound.[\[12\]](#)

Workflow Diagram



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Workflow for the synthesis of the title compound.

Materials & Reagents

- N-Boc-3-(hydroxymethyl)piperidine
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Dichloromethane (DCM), anhydrous
- Diethyl ether or Hexane/Ethyl Acetate for chromatography
- Silica gel for column chromatography
- Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
- Standard glassware for workup and purification

Procedure

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Reagent Addition:** Dissolve triphenylphosphine (1.2 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 20-30 minutes. An exothermic reaction may be observed.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold dichloromethane.

- Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** as a white solid.[\[12\]](#)

Causality: This is an Appel reaction. The triphenylphosphine and carbon tetrabromide react in situ to form a phosphonium salt, which activates the primary alcohol. The bromide ion then displaces the activated hydroxyl group in an SN2 fashion to form the desired alkyl bromide. The Boc group remains stable under these neutral reaction conditions.

Protocol 2: Application in N-Alkylation for Intermediate Synthesis

This protocol illustrates how the title compound can be used to alkylate a nucleophilic amine, a key bond-forming reaction in many pharmaceutical syntheses.

Materials & Reagents

- A primary or secondary amine substrate (e.g., an aniline or indazole derivative) (1.0 eq)
- **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** (1.1 eq)
- A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate) (2.0 eq)
- A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- Standard workup and purification supplies

Procedure

- Reaction Setup: Dissolve the amine substrate and the base in the chosen solvent in a round-bottom flask.

- **Reagent Addition:** Add a solution of **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** in the same solvent to the mixture.
- **Heating:** Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the amine nucleophile.
- **Monitoring:** Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. If using a carbonate base, it can be filtered off. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
- **Washing:** Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-alkylated product.

Causality: The base deprotonates the amine substrate, increasing its nucleophilicity. The resulting anion readily attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the new C-N bond. The Boc-protected piperidine moiety is thus successfully coupled to the amine substrate.

Safety and Handling

As an organic synthesis reagent, **Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** requires careful handling under appropriate laboratory conditions.^[4]

- **Hazards:** The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[13][14]} It may also be harmful if swallowed.^[14]
- **Personal Protective Equipment (PPE):** Always wear protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.^[13]

- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][13] Avoid contact with skin and eyes.
- First Aid:
 - Eyes: In case of contact, rinse immediately and cautiously with plenty of water for several minutes.[13][14]
 - Skin: Wash off with plenty of soap and water.[13][14]
 - Inhalation: Remove the person to fresh air.[13][14]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[13][14] In all cases of exposure, seek medical advice.

Conclusion

Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile and highly valuable intermediate in pharmaceutical synthesis. Its carefully designed structure, combining a protected amine with a reactive alkyl halide, provides a reliable tool for medicinal chemists to construct complex molecules, most notably in the field of oncology with PARP inhibitors like Niraparib. Understanding the underlying chemical principles, adhering to detailed protocols, and observing strict safety measures are paramount to leveraging the full potential of this important building block in the development of next-generation therapeutics.

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